5-(3-Aminophenyl)picolinic acid is a chemical compound belonging to the class of picolinic acid derivatives. It features a pyridine ring structure with an amino group and a phenyl substituent. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential applications as a herbicide and in drug development.
The compound can be synthesized through various chemical reactions involving picolinic acid and aniline derivatives. Its synthesis typically involves the introduction of an amino group onto the picolinic acid framework, often utilizing palladium-catalyzed coupling reactions or other organic synthesis techniques.
5-(3-Aminophenyl)picolinic acid is classified as an aminopicolinic acid derivative. It is structurally related to other picolinic acid derivatives, which are known for their biological activities, including herbicidal properties and potential therapeutic effects.
The synthesis of 5-(3-Aminophenyl)picolinic acid can be achieved through several methods. A notable approach involves the use of palladium-catalyzed coupling reactions, such as the Sinogoshira reaction, where 4-iodomethylpicolinate is coupled with 3-ethynylaniline to yield the desired product. This method is advantageous due to its efficiency and ability to produce high yields.
5-(3-Aminophenyl)picolinic acid consists of a pyridine ring (a six-membered ring containing one nitrogen atom) bonded to a phenyl group that has an amino substituent at the para position relative to the nitrogen of the pyridine ring.
5-(3-Aminophenyl)picolinic acid can participate in various chemical reactions typical of carboxylic acids and amines. These include:
The reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yield and selectivity.
The mechanism by which 5-(3-Aminophenyl)picolinic acid exerts its biological effects involves interaction with specific target sites in plants or biological systems. In herbicidal applications, it mimics natural plant hormones (auxins), disrupting normal growth patterns.
Research indicates that compounds similar to 5-(3-Aminophenyl)picolinic acid can bind to auxin receptors, leading to altered gene expression and growth inhibition in target weed species.
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals, accounting for >95% of dietary tryptophan degradation [1] [2]. Within this pathway, tryptophan undergoes enzymatic oxidation to form N-formylkynurenine, which is subsequently metabolized to 3-hydroxyanthranilic acid (3-HAA). A critical branch point occurs at 2-amino-3-carboxymuconic semialdehyde (ACMS), which undergoes non-enzymatic cyclization to quinolinic acid (a neurotoxic metabolite and NAD⁺ precursor) or enzymatic conversion via aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) to form picolinic acid (PA) [1] [7]. 5-(3-Aminophenyl)picolinic acid is a synthetic derivative of PA, designed to augment the natural bioactivities of its parent compound. PA itself is an end-product of the KP with demonstrated osteoanabolic and immunomodulatory functions [1]. The structural modification at the 5-position with an aminophenyl group enhances its potential as a chelating agent and pharmacological scaffold, though it does not occur naturally in human KP metabolism.
Table 1: Key Metabolites in Picolinic Acid Biosynthesis
Metabolite | Enzyme Involved | Biological Role |
---|---|---|
3-Hydroxyanthranilic acid | 3-HAA oxygenase | Precursor to ACMS |
ACMS | Non-enzymatic cyclization | Forms quinolinic acid (neurotoxic) |
ACMS | ACMSD | Forms picolinic acid (chelator/neuroprotector) |
Picolinic acid | Spontaneous cyclization | End-product with bioactivity |
ACMSD is the rate-limiting enzyme governing PA production by catalyzing the decarboxylation of ACMS to 2-aminomuconic semialdehyde, which spontaneously cyclizes to PA [1] [3]. This enzyme exhibits tissue-specific expression, with the highest activity in the kidney (1,300-fold greater than in the brain), explaining the compartmentalization of PA synthesis [5]. Structural studies reveal ACMSD’s active site contains a zinc-binding motif that facilitates substrate decarboxylation while preventing non-enzymatic conversion to quinolinic acid [3].
Microbial degradation pathways further illuminate PA metabolism. In Alcaligenes faecalis, PA is hydroxylated at C6 by a molybdopterin-dependent dehydrogenase (PicA), followed by C3 hydroxylation by a four-component monooxygenase (PicB), yielding 3,6-dihydroxypicolinic acid. PicC (a decarboxylase) then converts this intermediate to 2,5-dihydroxypyridine, which undergoes ring cleavage to fumaric acid [3] [6]. While 5-(3-aminophenyl)picolinic acid is not a natural metabolite, its synthesis could leverage analogous enzymatic steps. For example, amination at the phenyl moiety might involve aminotransferases analogous to KATs in the KP or microbial aromatic amine synthetases.
Table 2: Enzymes in Microbial Picolinic Acid Degradation
Enzyme | Gene | Function | Substrate Specificity |
---|---|---|---|
PicA | picA1A2A3 | 6-Hydroxylation of PA | PA (Km = 110 μM) |
PicB | picB1B2B3B4 | 3-Hydroxylation of 6-HPA | 6-HPA (Km = 85 μM) |
PicC | picC | Decarboxylation of 3,6-DHPA to 2,5-DHP | 3,6-DHPA (Km = 40 μM) |
Bacterial gene clusters provide insights into the potential biosynthetic logic for complex picolinic acid derivatives. The pic cluster in Alcaligenes faecalis JQ135 (picRCEDFB4B3B2B1A1A2A3) spans 12 genes responsible for PA catabolism [3]. Homologous clusters exist in Alpha-, Beta-, and Gammaproteobacteria, though with divergent organization and substrate specificity. For instance:
5-(3-Aminophenyl)picolinic acid lacks an identified native biosynthetic cluster. Its synthesis likely requires heterologous expression of pic-derived hydroxylases/decarboxylases combined with aryl-amination enzymes (e.g., aminotransferases or P450 monooxygenases). Patent data suggests chemical synthesis routes involving Ullmann coupling between 5-bromopicolinic acid and 3-aminophenylboronic acid [8], highlighting the gap in enzymatic amination mechanisms.
Table 3: Gene Cluster Comparison for Picolinic Acid Derivatives
Gene Cluster | Host Organism | Core Enzymes | Product |
---|---|---|---|
pic | Alcaligenes faecalis | PicA (dehydrogenase), PicC (decarb.) | Picolinic acid catabolites |
pacidamycin | Streptomyces coeruleorubidus | PacK (oxidase), PacE (transaminase) | Peptidyl-uridine antibiotics |
ssa (sansanmycin) | Streptomyces sp. SS | SsaE (transaminase), SsaD (dioxygenase) | Uridyl peptide antibiotics |
Chemical Properties of 5-(3-Aminophenyl)picolinic Acid
Table 4: Molecular Characteristics of 5-(3-Aminophenyl)picolinic Acid
Property | Value | Source |
---|---|---|
IUPAC Name | 5-(3-Aminophenyl)pyridine-2-carboxylic acid | [4] |
CAS Registry | 1261896-52-9 | [4] |
Molecular Formula | C₁₂H₁₀N₂O₂ | [4] |
Molecular Weight | 214.22 g/mol | [4] |
SMILES | C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O | [4] |
InChI Key | BVACGTUHDQGCRT-UHFFFAOYSA-N | [4] |
Synthetic Route (Hypothetical) | Nitration of picolinic acid + Ullmann coupling | [8] |
Pharmacological Relevance | Chromium chelation, metalloenzyme inhibition | [5] [9] |
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